molecular formula C20H28O10 B1253699 rosavin

rosavin

Cat. No.: B1253699
M. Wt: 428.4 g/mol
InChI Key: RINHYCZCUGCZAJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rosavin is a complex organic compound with a unique structure that includes phenyl, prop-2-enoxy, and oxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosavin typically involves multiple steps, including the formation of the phenylprop-2-enoxy group and the subsequent attachment of the oxane ring. Common reagents used in these reactions include phenylprop-2-enol, oxane derivatives, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rosavin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

rosavin has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which rosavin exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rosavin
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+

InChI Key

RINHYCZCUGCZAJ-QPJJXVBHSA-N

Isomeric SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O

Synonyms

rosavin

Origin of Product

United States

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